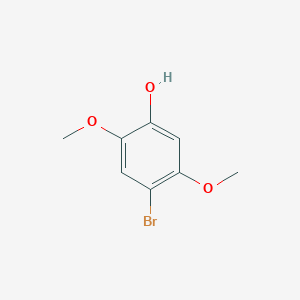
4-Bromo-2,5-dimethoxy-phenol
Overview
Description
4-Bromo-2,5-dimethoxy-phenol is a chemical compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.062 g/mol .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the Baeyer-Villiger oxidation of 4-bromo-2,5-dimethoxybenzaldehyde with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 25°C for 4 hours . The second stage involves the reaction with sodium hydroxide in methanol at 25°C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC(C=C(OC)C(O)=C1)=C1OC . Chemical Reactions Analysis
The main metabolic pathways of this compound involve oxidative deamination, which results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.532 g/cm3 and a boiling point of 307°C at 760 mmHg .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
4-Bromo-2,5-dimethoxy-phenol, a metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has been identified in the metabolic pathway studies involving different species. These studies are crucial for understanding the metabolic transformation and potential toxic effects of related compounds. For instance, a study involving human, monkey, dog, rabbit, rat, and mouse hepatocytes revealed the formation of this compound (BDMP) specifically in mouse hepatocytes, suggesting species-specific metabolic pathways (Carmo et al., 2005).
Chemical Synthesis and Stability
The synthesis of compounds incorporating meta-bromo-phenol moieties, such as 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether, demonstrates the stability and usefulness of bromo-phenol derivatives in creating materials with enhanced hydrolytic and thermal stability. This is particularly beneficial in applications like electronic encapsulation (Wang & Mendoza, 1991).
Pharmacological Research
Research into the pharmacological properties and interactions of bromo-phenol derivatives has led to insights into their biological activity. For example, the study of xanthones, xanthenediones, and spirobenzofurans derived from bromo-phenol compounds has shown significant antimicrobial activity, particularly against yeasts like Cryptococcus neoformans and Candida albicans (Omolo et al., 2011).
Chemical and Biological Analyses
This compound is also relevant in analytical chemistry and toxicology. For instance, its presence is analyzed in various biological matrices for forensic and toxicological purposes, like in the determination of illicit substances in human hair (Nieddu et al., 2015).
Structural and Spectral Analysis
The study of substituted and derived bromo-phenol compounds provides valuable information on their crystal structures and spectral properties. Such research can lead to the development of new materials with specific optical and electronic characteristics, as seen in the analysis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (Soltani et al., 2018).
Mechanism of Action
Biochemical Pathways
The metabolic pathways of 4-Bromo-2,5-dimethoxy-phenol involve oxidative deamination, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination . Further metabolism of BDMPE and BDMPAA may occur by demethylation .
Safety and Hazards
Biochemical Analysis
Molecular Mechanism
It is known that it has a high binding affinity for 5-HT2A/C serotonin receptors . This suggests that it may exert its effects at the molecular level through interactions with these receptors.
Metabolic Pathways
The metabolic pathways of 4-Bromo-2,5-dimethoxy-phenol involve oxidative deamination, resulting in the formation of various metabolites . Further metabolism may occur by demethylation .
Properties
IUPAC Name |
4-bromo-2,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRLQJDDKMDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461286 | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557757-32-1 | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxy-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,5-DIMETHOXY-PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




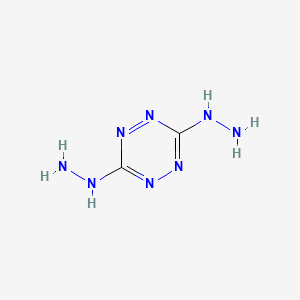

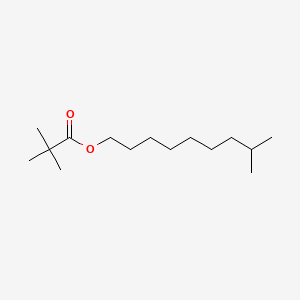


![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)
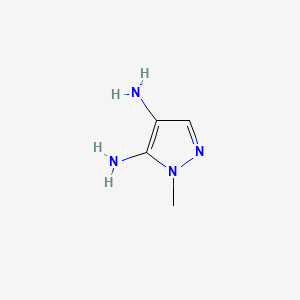
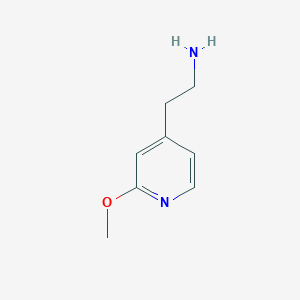
![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)


![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)
